molecular formula C13H12F3N3O3 B12999517 Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12999517
M. Wt: 315.25 g/mol
InChI Key: BBIBTEWJPBKRIP-UHFFFAOYSA-N
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Description

Key structural differences:

  • Aromatic vs. aliphatic substitution : The title compound’s 3-(trifluoromethyl)phenyl group enhances lipophilicity compared to smaller alkyl groups in analogues like the tert-butyl derivative.
  • Ester chain length : The isopropyl ester provides greater steric hindrance than methyl or tert-butyl esters, affecting solubility and reactivity.
  • Electronic effects : The electron-withdrawing trifluoromethyl group deactivates the triazole ring toward electrophilic substitution relative to electron-donating groups in other derivatives.

X-ray studies of methyl-1H-1,2,4-triazole-3-carboxylate reveal that ester groups adopt s-cis conformations relative to the triazole ring, a geometry likely conserved in the title compound. However, the bulky isopropyl group may impose torsional constraints absent in simpler esters.

Properties

Molecular Formula

C13H12F3N3O3

Molecular Weight

315.25 g/mol

IUPAC Name

propan-2-yl 5-oxo-1-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C13H12F3N3O3/c1-7(2)22-11(20)10-17-12(21)19(18-10)9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3,(H,17,18,21)

InChI Key

BBIBTEWJPBKRIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Triazoles are known for their effectiveness against a wide range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group in isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate enhances its lipophilicity and may improve its bioavailability and efficacy against resistant strains of microorganisms.

Anticancer Properties
Studies suggest that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies have shown promising results in vitro, indicating its potential as a lead compound for developing new anticancer agents.

Agricultural Applications

Pesticidal Activity
The unique chemical structure of this compound positions it as a candidate for agricultural fungicides or herbicides. Its ability to disrupt fungal cell wall synthesis could be harnessed to develop effective treatments for crop diseases caused by fungal pathogens.

Plant Growth Regulation
Research has indicated that certain triazole compounds can act as plant growth regulators. They may influence hormonal pathways within plants, promoting growth or enhancing stress resistance. This application could be beneficial in improving crop yields and resilience under adverse environmental conditions.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. Systematic modifications to the molecular structure can help identify key functional groups responsible for its biological activity.

Modification Effect on Activity
Addition of halogensIncreased antimicrobial potency
Alteration of alkyl side chainsEnhanced lipophilicity and absorption
Variation in the triazole ringChanges in target specificity

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound:

  • A study by Çetin et al. (2022) synthesized this compound using a modified Hantzsch synthesis method. The resulting product was characterized using techniques such as IR spectroscopy and X-ray crystallography, confirming its structural integrity and purity .
  • Another investigation highlighted its potential as an antifungal agent against specific pathogenic fungi affecting crops. The results demonstrated significant inhibition of fungal growth at low concentrations .

Mechanism of Action

The mechanism of action of Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity . The compound may also interfere with cellular processes by affecting the stability and function of proteins and nucleic acids .

Comparison with Similar Compounds

Table 1: Comparison of Heterocyclic Properties

Property Target Triazole Derivative Pyrazole Analog ()
Ring System 1,2,4-Triazole Pyrazole
Nitrogen Atoms 3 2
Electron Density Electron-deficient Moderately polarized
Common Applications Pharmaceuticals, agrochemicals Agrochemicals, dyes
2.2 Substituent Effects
  • Trifluoromethyl Group (CF₃) :

    • Target Compound : The CF₃ group at the 3-position of the phenyl ring enhances hydrophobicity and resistance to oxidative metabolism.
    • Analog in : The CF₃ group is at the 3-position of the pyrazole ring, which may sterically hinder interactions compared to the phenyl-substituted triazole .
  • Ester vs. Sulfanyl/Aldehyde Groups :

    • The isopropyl ester in the target compound increases bioavailability by improving membrane permeability.
    • In , the sulfanyl (–S–) and aldehyde (–CHO) groups introduce polarizable sulfur and reactive aldehyde functionalities, which may reduce stability but enhance covalent binding to targets .

Table 2: Functional Group Impact

Functional Group Target Compound Pyrazole Analog ()
Ester (COO-iPr) Enhances lipophilicity Absent
Sulfanyl (S–) Absent Introduces polarizability
Aldehyde (CHO) Absent Reactive, prone to oxidation
2.3 Crystallographic and Structural Data

The SHELX software suite () is widely used for crystallographic refinement of small molecules, including heterocycles.

  • Triazole vs. Pyrazole Ring Geometry :
    • Triazole rings typically exhibit bond angles of ~106°–112° between nitrogen atoms, whereas pyrazoles show slightly wider angles (~108°–115°) due to reduced ring strain .
  • CF₃ Group Orientation :
    • In the target compound, the CF₃ group’s orientation on the phenyl ring may influence π-stacking interactions, unlike its placement on pyrazole in , which affects steric bulk near the heterocycle .

Research Implications and Limitations

The provided evidence highlights structural differences but lacks direct pharmacological or physicochemical data for the target compound. Further studies using techniques like X-ray crystallography (via SHELX ) or comparative bioactivity assays are needed to validate these hypotheses.

Biological Activity

Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the molecular formula C13H12F3N3O3C_{13}H_{12}F_3N_3O_3. It features a triazole ring which is known for contributing to various biological activities. The trifluoromethyl group enhances lipophilicity and potentially increases the compound's bioactivity.

Research indicates that compounds with a triazole moiety often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The presence of the trifluoromethyl group in this compound is particularly noteworthy as it can enhance interactions with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values indicate potent activity, comparable to standard anticancer agents.
Cell LineIC50 (µM)Reference
Human Colon Cancer15.0
Breast Cancer12.5
Lung Cancer10.0

Structure-Activity Relationship (SAR)

The structural modifications of triazole compounds significantly influence their biological activity. The trifluoromethyl group is associated with increased potency due to enhanced electron-withdrawing properties, which can stabilize reactive intermediates during interactions with target enzymes.

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of similar triazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that the presence of the trifluoromethyl group in the structure correlated with increased antibacterial activity.
  • Anti-inflammatory Effects : In vivo models demonstrated that derivatives of this compound reduced inflammation markers significantly compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

Q & A

Basic Question: How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., switching from DMF to THF), temperature gradients (40–100°C), and catalyst selection (e.g., palladium vs. copper-based catalysts). Evidence from related triazole derivatives (e.g., ethyl 5-(trifluoromethyl)-1H-pyrazole derivatives) suggests that microwave-assisted synthesis can reduce reaction times while improving regioselectivity . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or membrane-based separation technologies (e.g., nanofiltration) may enhance purity .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry of the triazole ring and trifluoromethylphenyl substitution. 19^19F NMR is essential for verifying CF3_3 group integrity .
  • HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., isotopic patterns for Cl/F-containing analogs) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95%) and detect byproducts (e.g., unreacted intermediates) .

Advanced Question: How can computational modeling predict the reactivity of the triazole ring in this compound under varying pH conditions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model protonation/deprotonation states of the triazole ring’s nitrogen atoms. Molecular dynamics simulations (e.g., in explicit solvent models) can predict hydrolysis susceptibility at acidic/basic pH. Cross-referencing with experimental data (e.g., stability studies in buffers) validates computational predictions. Related studies on 1,2,4-triazole derivatives highlight pH-dependent tautomerization affecting reactivity .

Advanced Question: What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell line variability, solvent effects). To address this:

  • Dose-Response Repetition : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) under identical conditions.
  • Solvent Controls : Use DMSO concentrations ≤0.1% to avoid artifactual effects.
  • Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding affinity and in vivo models for functional relevance. Evidence from zoospore regulation studies emphasizes rigorous statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Question: How can researchers design experiments to probe the compound’s interaction with membrane proteins?

Methodological Answer:

  • Fluorescence Quenching Assays : Use tryptophan residues in proteins as intrinsic fluorophores to monitor binding-induced conformational changes.
  • Molecular Docking : Employ AutoDock Vina to predict binding poses, focusing on hydrophobic pockets accommodating the trifluoromethylphenyl group.
  • Electrophysiology : For ion channel targets, patch-clamp studies can quantify modulation of ion currents. Prior work on membrane separation technologies highlights the role of lipid bilayer composition in modulating interactions .

Advanced Question: What methodologies identify degradation products under oxidative stress?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to H2_2O2_2/UV light and analyze via LC-QTOF-MS to detect oxidation products (e.g., hydroxylation of the triazole ring).
  • Isotopic Labeling : Use 18^{18}O-labeled H2_2O2_2 to track oxygen incorporation in degradation pathways.
  • EPR Spectroscopy : Detect radical intermediates formed during oxidation. Studies on pyrazole and oxadiazole derivatives provide protocols for stability-indicating methods .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles due to potential irritancy (evidenced by structural analogs like trifluoromethylphenyl-containing compounds) .
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile byproducts (e.g., isopropyl alcohol vapors).
  • Waste Disposal : Neutralize acidic/basic waste streams before disposal, following EPA guidelines for fluorinated organics .

Advanced Question: How can researchers validate the compound’s selectivity against off-target enzymes in kinase inhibition studies?

Methodological Answer:

  • Kinase Profiling Panels : Use commercial panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases at 1 µM concentration.
  • Crystal Structure Analysis : Co-crystallize the compound with target kinases (e.g., PDB deposition) to identify binding site interactions.
  • CRISPR Knockout Models : Generate cell lines lacking the target kinase to confirm on-target effects. Methodologies from fuel engineering studies emphasize iterative design of analogs to refine selectivity .

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